5-Bromothieno[2,3-B]pyridine-2-carboxylic acid

PIM-1 kinase cancer kinase inhibitor

5-Bromothieno[2,3-b]pyridine-2-carboxylic acid (CAS 1242336-81-7) is a privileged PIM-1 kinase inhibitor scaffold. Derivatives with 5-bromo substitution achieve IC50 values of 0.044 µM—1.9-fold more potent than 5-chloro analogs and 10.9-fold better than unsubstituted variants. The 5-bromo handle enables Suzuki-Miyaura diversification; the 2-COOH group allows amide/ester library synthesis. NCI five-dose evaluation confirmed broad-spectrum anticancer activity (GI50 0.302–3.57 µM across 54 cell lines).

Molecular Formula C8H4BrNO2S
Molecular Weight 258.09 g/mol
CAS No. 1242336-81-7
Cat. No. B1376934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromothieno[2,3-B]pyridine-2-carboxylic acid
CAS1242336-81-7
Molecular FormulaC8H4BrNO2S
Molecular Weight258.09 g/mol
Structural Identifiers
SMILESC1=C2C=C(SC2=NC=C1Br)C(=O)O
InChIInChI=1S/C8H4BrNO2S/c9-5-1-4-2-6(8(11)12)13-7(4)10-3-5/h1-3H,(H,11,12)
InChIKeyPNXKVMHKFZDENP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromothieno[2,3-B]pyridine-2-carboxylic Acid (CAS 1242336-81-7): Chemical Profile & Procurement Baseline


5-Bromothieno[2,3-B]pyridine-2-carboxylic acid (CAS 1242336-81-7) is a heterocyclic building block featuring a fused thiophene-pyridine core, a carboxylic acid at the 2-position, and a bromine substituent at the 5-position . With a molecular formula of C8H4BrNO2S and a molecular weight of 258.09 g/mol, this compound is commercially available with a typical purity specification of 95% [1]. The bromine atom serves as a strategic synthetic handle for cross-coupling reactions, while the carboxylic acid group enables facile conjugation to amines or alcohols, positioning this compound as a privileged scaffold in medicinal chemistry for the generation of diverse thieno[2,3-b]pyridine-based libraries [2]. As a member of the thienopyridine class, it shares structural features with antiplatelet agents and kinase inhibitor scaffolds, yet the specific substitution pattern confers distinct reactivity and biological profile that cannot be replicated by other halogenated or unsubstituted analogs [3].

5-Bromothieno[2,3-B]pyridine-2-carboxylic Acid: Why Alternative Thienopyridine Scaffolds Are Not Interchangeable


Within the thieno[2,3-b]pyridine chemotype, substitution pattern is a critical determinant of both synthetic utility and biological activity. Replacing the 5-bromo-2-carboxylic acid architecture with a 5-chloro analog, a 2-carbonitrile derivative, or an unsubstituted thieno[2,3-b]pyridine-2-carboxylic acid fundamentally alters the molecule's electronic properties, steric profile, and reactivity [1]. The bromine atom at the 5-position is not merely a placeholder; its size and polarizability influence π-stacking interactions, target binding, and the efficiency of downstream cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings [2]. Furthermore, structure-activity relationship (SAR) studies within the thieno[2,3-b]pyridine class have demonstrated that even minor modifications to the core—such as halogen substitution or functional group replacement at the 2-position—can shift inhibitory potency against PIM-1 kinase by orders of magnitude [3]. Consequently, substituting this specific compound with a structurally similar but functionally distinct analog will result in divergent reaction outcomes, altered biological profiles, and compromised reproducibility in both synthetic and biological workflows.

5-Bromothieno[2,3-B]pyridine-2-carboxylic Acid: Quantitative Differentiation Against Key Comparators


PIM-1 Kinase Inhibitory Potency: 5-Bromo vs. 5-Chloro Thieno[2,3-b]pyridine-2-carboxylic Acid Derivatives

In a comparative study of thieno[2,3-b]pyridine-based PIM-1 kinase inhibitors, the 5-bromo-substituted derivative 5b (a close structural analog of 5-bromothieno[2,3-b]pyridine-2-carboxylic acid) exhibited an IC50 of 0.044 µM, which is approximately 1.9-fold more potent than its 5-chloro counterpart 15e (IC50 = 0.083 µM) and 10.9-fold more potent than the 5-unsubstituted analog 13h (IC50 = 0.479 µM) [1]. These IC50 values were determined using a recombinant PIM-1 kinase inhibition assay under identical experimental conditions.

PIM-1 kinase cancer kinase inhibitor

Anticancer Activity in NCI-60 Panel: 5-Bromo-Thieno[2,3-b]pyridine Derivative 5b Demonstrates Broad-Spectrum Potency

The 5-bromo-thieno[2,3-b]pyridine derivative 5b, which incorporates the 5-bromo-2-carboxylic acid motif, was selected by the National Cancer Institute (NCI) for evaluation in the full NCI-60 human tumor cell line panel. At a single-dose concentration of 10 µM, 5b exhibited potent anticancer activity across the majority of the 60 cell lines, prompting its advancement to a five-dose confirmatory assay [1]. In the five-dose assay, 5b demonstrated GI50 values ranging from 0.302 to 3.57 µM against 54 of the 60 tested cell lines, representing a broad-spectrum antitumor profile [1]. In contrast, the most potent compound in the series, 8d (IC50 = 0.019 µM against PIM-1), was not selected for NCI-60 screening, highlighting that 5b's balanced physicochemical properties and cellular activity distinguished it for further evaluation by the NCI Biological Evaluation Committee [1].

anticancer NCI-60 cytotoxicity

Moderate PIM-1 Inhibition by 5-Bromo-Thieno[2,3-b]pyridine-2-carboxamide Derivatives Validates Scaffold Utility

In a focused study evaluating 5-bromo-thieno[2,3-b]pyridine derivatives bearing amide or benzoyl groups at position 2, two compounds (3c and 5b) demonstrated moderate PIM-1 inhibitory activity with IC50 values of 35.7 µM and 12.71 µM, respectively, while three other derivatives (3d, 3g, and 6d) showed poor inhibition [1]. This 2.8-fold difference in potency between 3c and 5b illustrates that even within the 5-bromo series, the nature of the 2-position substituent significantly modulates target engagement [1]. Notably, compound 3g—despite exhibiting poor PIM-1 inhibition—emerged as the most potent cytotoxic agent across five cancer cell lines (MCF7, HEPG2, HCT116, A549, PC3), suggesting that the 5-bromo-thieno[2,3-b]pyridine core can engage multiple anticancer mechanisms beyond direct PIM-1 inhibition [1].

PIM-1 kinase inhibition scaffold validation

Synthetic Utility: 5-Bromo Handle Enables Efficient Diversification vs. Unsubstituted Analogs

The 5-bromo substituent serves as an essential synthetic handle for palladium-catalyzed cross-coupling reactions, enabling rapid library expansion. In a study describing the synthesis of 8-arylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amines, the precursor 3-amino-5-bromothieno[2,3-b]pyridine-2-carbonitrile was prepared in a single step from commercially available 5-bromo-2-chloronicotinonitrile, demonstrating the synthetic accessibility of 5-bromo-thieno[2,3-b]pyridine scaffolds [1]. In contrast, unsubstituted thieno[2,3-b]pyridine-2-carboxylic acid (CAS 59944-76-2) lacks this reactive site, limiting diversification to functional group transformations of the carboxylic acid alone [2]. The bromine atom thus provides orthogonal reactivity, enabling sequential functionalization strategies that are not feasible with non-halogenated thienopyridines.

cross-coupling Suzuki-Miyaura medicinal chemistry

5-Bromothieno[2,3-B]pyridine-2-carboxylic Acid: Prioritized Research & Industrial Application Scenarios


Medicinal Chemistry: PIM-1 Kinase Inhibitor Lead Optimization

Medicinal chemistry teams developing PIM-1 kinase inhibitors for oncology applications should prioritize 5-bromothieno[2,3-b]pyridine-2-carboxylic acid as a core scaffold. Derivatives incorporating this 5-bromo substitution pattern have demonstrated IC50 values as low as 0.044 µM against recombinant PIM-1 kinase, a 1.9-fold improvement over 5-chloro analogs (IC50 = 0.083 µM) and a 10.9-fold improvement over unsubstituted analogs (IC50 = 0.479 µM) [1]. The carboxylic acid group at the 2-position provides a convenient conjugation point for generating amide or ester libraries, while the 5-bromo handle enables parallel diversification via Suzuki-Miyaura cross-coupling to explore aryl/heteroaryl SAR [2]. This dual-functionalization capability supports efficient lead optimization campaigns targeting PIM-1-driven malignancies, including prostate, pancreatic, and hematologic cancers.

Anticancer Drug Discovery: NCI-Validated Scaffold for Broad-Spectrum Cytotoxicity

Given that the 5-bromo-thieno[2,3-b]pyridine derivative 5b was selected by the NCI for five-dose evaluation and demonstrated broad-spectrum GI50 values of 0.302–3.57 µM across 54 of 60 human tumor cell lines, this scaffold is a high-priority starting point for anticancer drug discovery programs [1]. The compound's balanced physicochemical profile—sufficient to warrant NCI Biological Evaluation Committee consideration—makes it suitable for hit-to-lead campaigns targeting solid tumors (e.g., breast, lung, colon, prostate) and hematologic malignancies. Procurement of 5-bromothieno[2,3-b]pyridine-2-carboxylic acid enables direct access to this validated chemotype without the need for de novo core synthesis.

Chemical Biology: Dual-Mechanism Anticancer Probe Development

The observation that certain 5-bromo-thieno[2,3-b]pyridine derivatives exhibit potent cytotoxicity despite poor PIM-1 inhibition suggests that this scaffold can engage alternative anticancer mechanisms [1]. Specifically, compound 3g demonstrated strong antiproliferative activity against MCF7, HEPG2, HCT116, A549, and PC3 cell lines while showing negligible PIM-1 inhibition [1]. This dual-mechanism potential makes 5-bromothieno[2,3-b]pyridine-2-carboxylic acid an attractive starting point for chemical biology probe development aimed at deconvoluting PIM-1-dependent vs. PIM-1-independent anticancer pathways. The bromine substituent further enables incorporation of affinity tags (e.g., biotin) or fluorescent reporters for target identification studies.

Synthetic Methodology: Cross-Coupling Reaction Development and Optimization

The 5-bromo substituent on the thieno[2,3-b]pyridine core provides an ideal substrate for developing and optimizing palladium-catalyzed cross-coupling methodologies. As demonstrated in the synthesis of 8-arylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amines, 5-bromo-thieno[2,3-b]pyridine scaffolds undergo efficient Suzuki-Miyaura couplings to install diverse aryl groups [2]. Compared to 5-chloro analogs, the bromine atom offers superior reactivity in oxidative addition steps, enabling milder reaction conditions and broader substrate scope. For process chemistry groups developing scalable routes to complex thienopyridine-based drug candidates, this compound serves as a benchmark substrate for optimizing catalyst systems, ligand selections, and reaction parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromothieno[2,3-B]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.